

Application Note: Mass Spectrometry Fragmentation Pattern of 3-Propanoylbenzoic Acid

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Compound of Interest

Compound Name: 3-Propanoylbenzoic acid

CAS No.: 74380-71-5

Cat. No.: B1314676

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Executive Summary

3-Propanoylbenzoic acid (C₁₀H₁₀O₃, MW 178.18) is a meta-substituted aryl ketone derivative often encountered as a metabolic intermediate or synthetic building block. Accurate identification requires distinguishing it from its positional isomers (2- and 4-propanoylbenzoic acid) and structurally related metabolites.

This guide details the Electron Ionization (EI) fragmentation pathways, establishing m/z 149 (loss of ethyl radical) as the diagnostic base peak. It further provides a validated protocol for differentiation based on the "Ortho Effect" and specific secondary fragmentations.

Chemical Identity & Properties

Property	Detail
IUPAC Name	3-Propanoylbenzoic acid
Synonyms	3-Propionylbenzoic acid; m-Propanoylbenzoic acid
CAS Registry	52183-84-3
Molecular Formula	C ₁₀ H ₁₀ O ₃
Exact Mass	178.06299 Da
Structure	Benzene ring substituted at C1 with -COOH and C3 with -C(=O)CH ₂ CH ₃

Mechanistic Fragmentation Analysis (EI-MS)

In Electron Ionization (70 eV), **3-Propanoylbenzoic acid** exhibits a distinct fragmentation pattern governed by the stability of the benzoyl-type cation and the meta-directing nature of the substituents.

Primary Fragmentation Pathway: Alpha-Cleavage

The dominant fragmentation channel is Alpha-Cleavage adjacent to the ketone carbonyl group. [1] Unlike butyrophenone derivatives, the propanoyl chain (ethyl group) is too short to facilitate a standard McLafferty rearrangement (which requires a

-hydrogen on the alkyl chain).

- Mechanism: Homolytic cleavage of the bond between the carbonyl carbon and the ethyl group.
- Result: Loss of an ethyl radical ($\bullet\text{CH}_2\text{CH}_3$, 29 Da).
- Product: Formation of the resonance-stabilized 3-carboxybenzoyl cation (m/z 149).
- Observation: This ion (m/z 149) typically forms the Base Peak (100% relative abundance).

Secondary Fragmentation: Decarbonylation

The acylium ion (m/z 149) possesses high internal energy and undergoes subsequent elimination of carbon monoxide (CO).

- Transition: m/z 149
 m/z 121.
- Loss: Neutral CO (28 Da).
- Product: 3-carboxyphenyl cation (m/z 121).

Competitive Pathways (Benzoic Acid Moiety)

The carboxylic acid group contributes characteristic minor pathways:

- Loss of Hydroxyl: Cleavage of the C-OH bond yields $[M - OH]$
at m/z 161.
- Loss of Carboxyl: Cleavage of the ring-COOH bond yields the 3-propanoylphenyl cation at m/z 133.

Isomer Differentiation (The "Ortho Effect")

- Meta (3-isomer): Lacks direct interaction between the ketone and acid groups due to geometric distance.
- Ortho (2-isomer): Exhibits a prominent "Ortho Effect", often leading to the elimination of water ($M-18$, m/z 160) or intramolecular cyclization.
- Diagnostic Rule: The absence of a significant $[M-18]$
peak and the dominance of the alpha-cleavage series (178
149
121) confirms the Meta or Para structure.

Visualization of Fragmentation Pathways[3][4]

The following diagram maps the ionization and dissociation events.

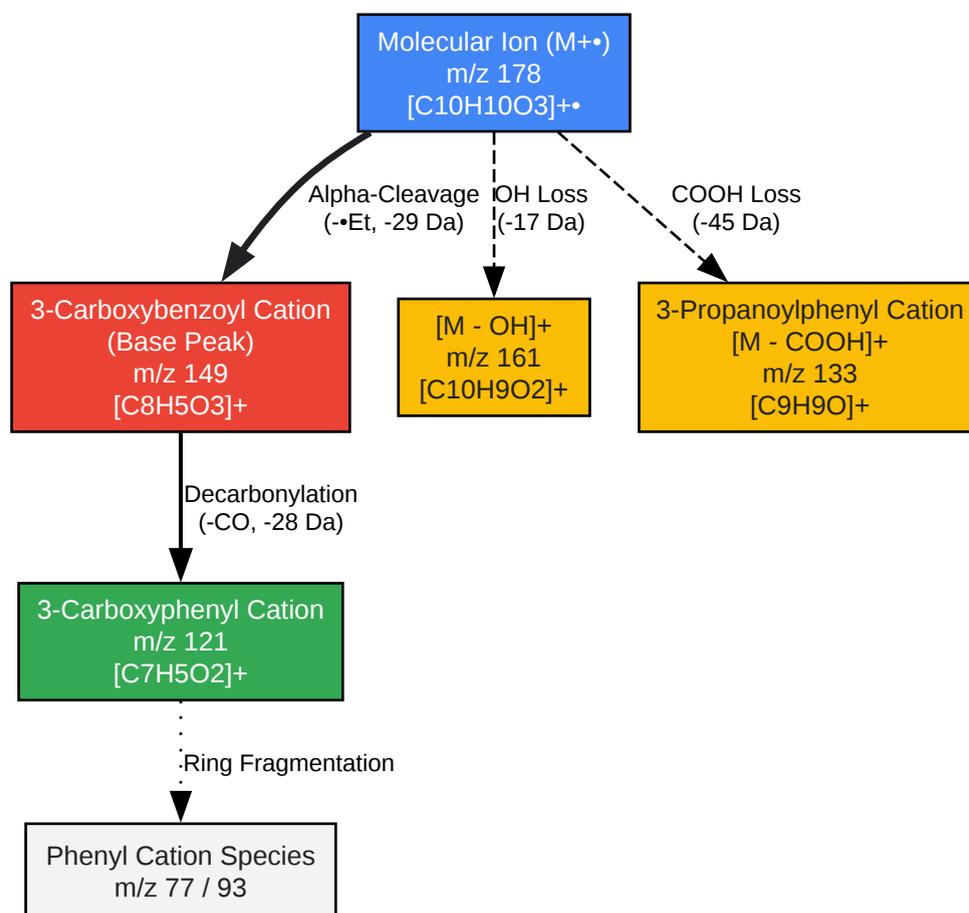


Figure 1: EI-MS Fragmentation Pathway of 3-Propanoylbenzoic Acid

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Figure 1: Mechanistic flow of **3-Propanoylbenzoic acid** fragmentation. The bold path indicates the dominant alpha-cleavage yielding the base peak at m/z 149.

Experimental Protocol

Sample Preparation

For optimal GC-MS analysis, derivatization is recommended to prevent peak tailing caused by the carboxylic acid group, though direct analysis is possible on polar columns.

Method A: Direct Injection (Screening)

- Dissolve 1 mg of sample in 1 mL Ethyl Acetate or Methanol (HPLC grade).

- Vortex for 30 seconds.
- Transfer to an autosampler vial.

Method B: TMS Derivatization (Confirmatory)

- Dissolve 1 mg sample in 100 μ L anhydrous pyridine.
- Add 100 μ L BSTFA + 1% TMCS (Silylation reagent).
- Incubate at 60°C for 30 minutes.
- Note: The TMS derivative (MW 250) will shift the molecular ion to m/z 250 and the base peak to m/z 221 (Loss of Ethyl from derivatized parent).

GC-MS Instrument Parameters

- Column: DB-5MS or equivalent (30m x 0.25mm, 0.25 μ m film).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet Temp: 250°C (Splitless or 10:1 Split).
- Oven Program:
 - Initial: 80°C (Hold 1 min).
 - Ramp: 15°C/min to 280°C.
 - Hold: 5 min.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temp: 230°C.
- Scan Range: m/z 40–350.

Data Interpretation Checklist

Use this checklist to validate the identity of **3-Propanoylbenzoic acid**:

Diagnostic Feature	Expected Value (m/z)	Criteria for Acceptance
Molecular Ion	178	Visible (10-40% abundance).
Base Peak	149	Dominant peak. Must arise from loss of 29 Da (Ethyl).
Secondary Ion	121	Present. Arises from 149 - 28 (CO).
Acid Marker	161	Small peak corresponding to [M-OH].
Ortho Check	160	Must be ABSENT or very low (<5%). High abundance suggests 2-isomer.

References

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Sources

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